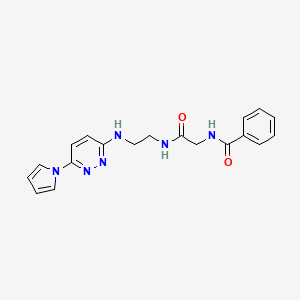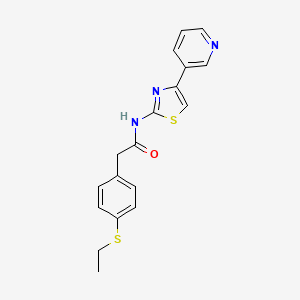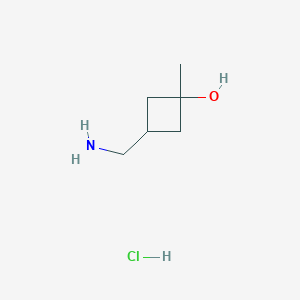![molecular formula C19H15BrN4O2 B2514679 1-(4-bromophenyl)-5-(4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1326886-92-3](/img/structure/B2514679.png)
1-(4-bromophenyl)-5-(4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-bromophenyl)-5-(4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one" is a pyrazolo[3,4-d]pyrimidin-4-one derivative, a class of compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. These compounds have been synthesized and modified to enhance their biological efficacy against various diseases, including cancer, viral infections, and inflammatory conditions .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves the reaction of aminopyrazoles with various reagents such as formylated active proton compounds, orthoformates, or formamidines. For instance, the reaction of ethyl 5-aminopyrazole-4-carboxylate with triethyl orthoformate and amines can yield dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones . Additionally, palladium-catalyzed C-C coupling reactions have been employed to synthesize analogues of these compounds . The synthesis routes are often optimized to improve yields and selectivity, and the final products are characterized using techniques such as IR, NMR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives is characterized by the presence of a bicyclic core, which can be further modified by introducing various substituents. These modifications can significantly affect the biological activity of the compounds. For example, the introduction of a 4-methoxyphenyl group has been shown to enhance the biological activity of certain derivatives . The structural assignments of these compounds are often confirmed by spectral studies and, in some cases, single-crystal X-ray analysis .
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidin-4-one derivatives can undergo various chemical reactions, including glycosylation, amination, and thiation, to yield novel compounds with potential biological activities . The Mannich reaction has also been used to produce bases from these compounds . These reactions are typically carried out under controlled conditions to obtain the desired products with high selectivity and yield.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of the substituents on the bicyclic core. These properties are crucial for the pharmacokinetic and pharmacodynamic profiles of the compounds. The compounds' cytotoxicity and antibacterial activity are often evaluated in vitro using various assays, such as the MTT assay, to determine their therapeutic potential . Additionally, computational methods like docking simulations can provide insights into the interaction between these compounds and their biological targets, aiding in the design of more potent and selective derivatives .
Applications De Recherche Scientifique
Synthesis and Cytotoxicity
- Compounds structurally related to "1-(4-bromophenyl)-5-(4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one" have been synthesized and tested for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showing potential as anticancer agents (Hassan, Hafez, & Osman, 2014).
Structural Analysis and Hydrogen Bonding
- Studies on isostructural compounds reveal insights into their molecular organization and interactions, such as hydrogen bonding and pi-pi stacking interactions, which could be crucial for drug design and development (Portilla et al., 2005).
Anticancer and Anti-Inflammatory Applications
- Novel pyrazolopyrimidine derivatives have demonstrated anticancer activity and anti-5-lipoxygenase agents, indicating their potential in cancer therapy and as anti-inflammatory drugs (Rahmouni et al., 2016).
Synthesis and Anticancer Activity
- The synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives has been linked to significant antitumor activity against human breast adenocarcinoma cell lines, highlighting the therapeutic potential of these compounds (Abdellatif et al., 2014).
Quantum Chemical Calculations
- Quantum chemical calculations of pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives provide valuable insights into their molecular properties, which can inform the design of drugs with enhanced activity and specificity (Saracoglu et al., 2019).
Propriétés
IUPAC Name |
1-(4-bromophenyl)-5-[(4-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O2/c1-26-16-8-2-13(3-9-16)11-23-12-21-18-17(19(23)25)10-22-24(18)15-6-4-14(20)5-7-15/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPPFCSGOWRWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-5-(4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

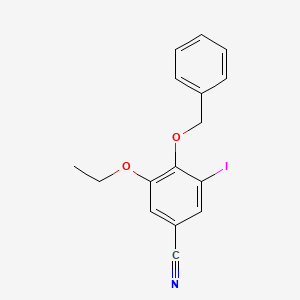
![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2514598.png)
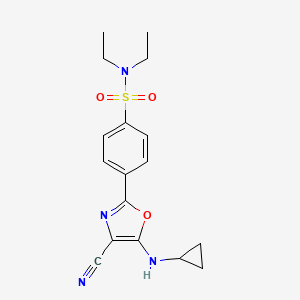
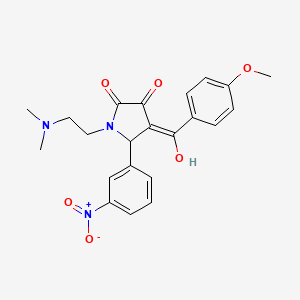
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B2514604.png)
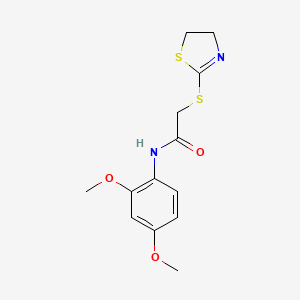
![2-imino-1-methyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2514608.png)
![7-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2514610.png)
![4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2514611.png)
